![molecular formula C29H31N3O3S B11471543 2-{[5-(Adamantan-1-YL)-1,3-benzoxazol-2-YL]sulfanyl}-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)methyl]acetamide](/img/structure/B11471543.png)
2-{[5-(Adamantan-1-YL)-1,3-benzoxazol-2-YL]sulfanyl}-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)methyl]acetamide
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Overview
Description
2-{[5-(Adamantan-1-YL)-1,3-benzoxazol-2-YL]sulfanyl}-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)methyl]acetamide is a complex organic compound that features a unique combination of adamantane, benzoxazole, and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Adamantan-1-YL)-1,3-benzoxazol-2-YL]sulfanyl}-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the formation of the benzoxazole ring. The final step involves the coupling of the benzoxazole derivative with the tetrahydroquinoline moiety through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Adamantan-1-YL)-1,3-benzoxazol-2-YL]sulfanyl}-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)methyl]acetamide can undergo various chemical reactions including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to form alcohols.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
2-{[5-(Adamantan-1-YL)-1,3-benzoxazol-2-YL]sulfanyl}-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-{[5-(Adamantan-1-YL)-1,3-benzoxazol-2-YL]sulfanyl}-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)methyl]acetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to disrupt viral replication, while the benzoxazole and tetrahydroquinoline components may interact with enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation and require further research.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(Adamantan-1-YL)-1,3-benzoxazol-2-YL]sulfanyl}-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)methyl]acetamide shares structural similarities with other compounds containing adamantane, benzoxazole, and tetrahydroquinoline moieties.
Adamantane derivatives: Known for their antiviral properties.
Benzoxazole derivatives: Often used in medicinal chemistry for their biological activities.
Tetrahydroquinoline derivatives: Studied for their potential therapeutic effects.
Properties
Molecular Formula |
C29H31N3O3S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[[5-(1-adamantyl)-1,3-benzoxazol-2-yl]sulfanyl]-N-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methyl]acetamide |
InChI |
InChI=1S/C29H31N3O3S/c33-26-6-2-21-10-17(1-4-23(21)31-26)15-30-27(34)16-36-28-32-24-11-22(3-5-25(24)35-28)29-12-18-7-19(13-29)9-20(8-18)14-29/h1,3-5,10-11,18-20H,2,6-9,12-16H2,(H,30,34)(H,31,33) |
InChI Key |
YOTPIYAWAHFZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)CNC(=O)CSC3=NC4=C(O3)C=CC(=C4)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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